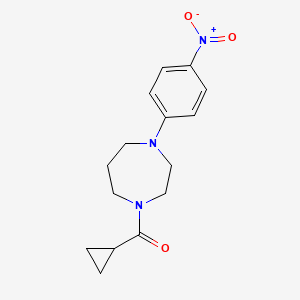
Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone” is a complex organic compound. It contains a cyclopropyl group, a 1,4-diazepan-1-yl group (which is a seven-membered ring with two nitrogen atoms), and a 4-nitrophenyl group (which is a benzene ring with a nitro group at the 4-position). The methanone indicates a carbonyl group (C=O) is also present .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,4-diazepan-1-yl ring and the introduction of the cyclopropyl and 4-nitrophenyl groups. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a seven-membered ring. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the cyclopropyl group, which can exhibit unique reactivity due to ring strain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more polar, while the cyclopropyl group could influence its conformational stability .Aplicaciones Científicas De Investigación
Synthetic Precursors and Methodologies Cyclopropyl ketones, including those related to the compound , have been demonstrated as valuable synthetic precursors. For instance, doubly activated cyclopropanes have been efficiently utilized for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles upon treatment with primary amines. Oxidation of these dihydropyrroles facilitates rapid access to densely functionalized pyrroles, showcasing the compound's role in synthesizing structurally complex and functionally rich pyrroles (Wurz & Charette, 2005).
Reactions with Diazoalkanes Further illustrating its versatility, the compound's structural analogs participate in reactions with diazoalkanes, leading to Michael additions catalyzed by diazoalkanes acting as nitrogen bases. Such reactions underscore the compound's potential in creating novel cyclopropa[b][1]benzopyran-7-one derivatives, which could be pivotal in designing new chemical entities with unique biological or material properties (Dean & Johnson, 1980).
Cyclopropenone Oximes Reaction Cyclopropyl derivatives' reaction with isocyanates to form 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, highlights another dimension of its application in synthesizing spiro compounds, which are of interest due to their unique chemical properties and potential pharmaceutical applications (Yoshida et al., 1988).
Histamine H3-Receptor Antagonism The compound's framework has been adapted in synthesizing ciproxifan, a novel reference antagonist for the histamine H3 receptor. This adaptation underscores the compound's relevance in developing therapeutic agents, particularly in treating neurological disorders (Stark, 2000).
Anti-Mycobacterial Agents Finally, cyclopropyl methanones, structurally related to the compound, have been explored for their anti-tubercular activities. This research avenue signifies the compound's potential applicability in addressing global health challenges, particularly in developing new treatments against tuberculosis (Dwivedi et al., 2005).
Mecanismo De Acción
Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The nitro group could potentially undergo reduction in a biological context, and the diazepan ring could interact with various biological receptors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cyclopropyl-[4-(4-nitrophenyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-15(12-2-3-12)17-9-1-8-16(10-11-17)13-4-6-14(7-5-13)18(20)21/h4-7,12H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEXREUFGQJSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

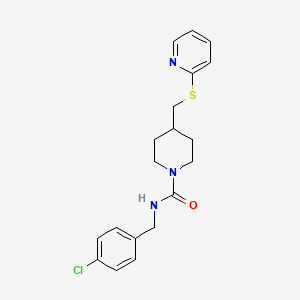
![N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2925968.png)
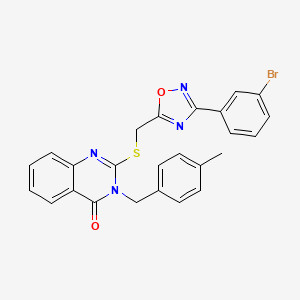
![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2925972.png)
![8-amino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2925973.png)
![1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2925974.png)
![2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2925975.png)
![3-benzyl-7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2925977.png)

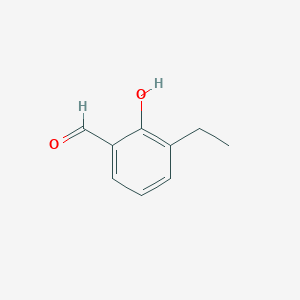
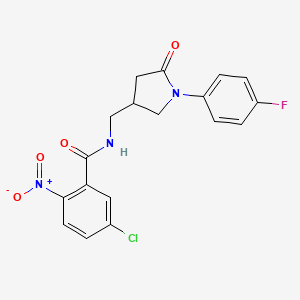
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2925983.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide](/img/structure/B2925984.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2925985.png)